

"1-Butanol, 4-(ethenyloxy)-" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butanol, 4-(ethenyloxy)-**

Cat. No.: **B102261**

[Get Quote](#)

An In-depth Technical Guide to 1-Butanol, 4-(ethenyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butanol, 4-(ethenyloxy)-, also known by its synonyms 4-(vinyloxy)butan-1-ol and 1,4-butanediol monovinyl ether, is a bifunctional organic molecule possessing both a primary alcohol and a vinyl ether functional group.^{[1][2]} This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer and intermediate in polymer chemistry and organic synthesis.^[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.

Chemical Structure and Properties

The chemical structure of **1-Butanol, 4-(ethenyloxy)-** consists of a four-carbon butyl chain with a hydroxyl group at one terminus and a vinyloxy group at the other.

Table 1: Chemical Identifiers and Nomenclature

Identifier	Value
IUPAC Name	4-(Ethenyloxy)butan-1-ol
CAS Number	17832-28-9 [2]
Molecular Formula	C6H12O2 [2]
Synonyms	4-(Vinyloxy)butan-1-ol, 1,4-Butanediol monovinyl ether, Hydroxybutyl vinyl ether (HBVE) [1]

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	116.16 g/mol	[2]
Appearance	Colorless to light yellow liquid	[3]
Density	0.939 g/mL at 25 °C	[3]
Boiling Point	95 °C at 20 mmHg	[3]
Melting Point	-33 °C	[3]
Flash Point	185 °F (85 °C)	[2] [3]
Water Solubility	75 g/L at 20 °C	[3]
Refractive Index	n _{20/D} 1.444	[3]

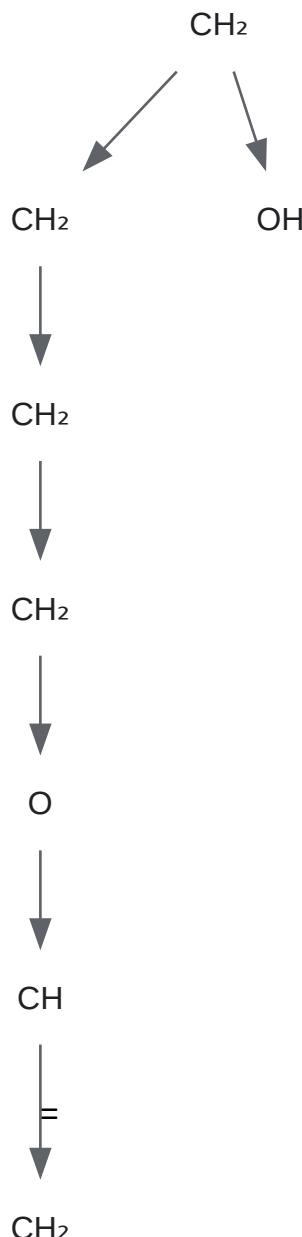
Experimental Protocols

Synthesis: Vinylation of 1,4-Butanediol

The primary industrial synthesis of **1-Butanol, 4-(ethenyloxy)-** involves the vinylation of 1,4-butanediol with acetylene.[\[2\]](#)[\[4\]](#) This reaction is typically catalyzed by a strong base.

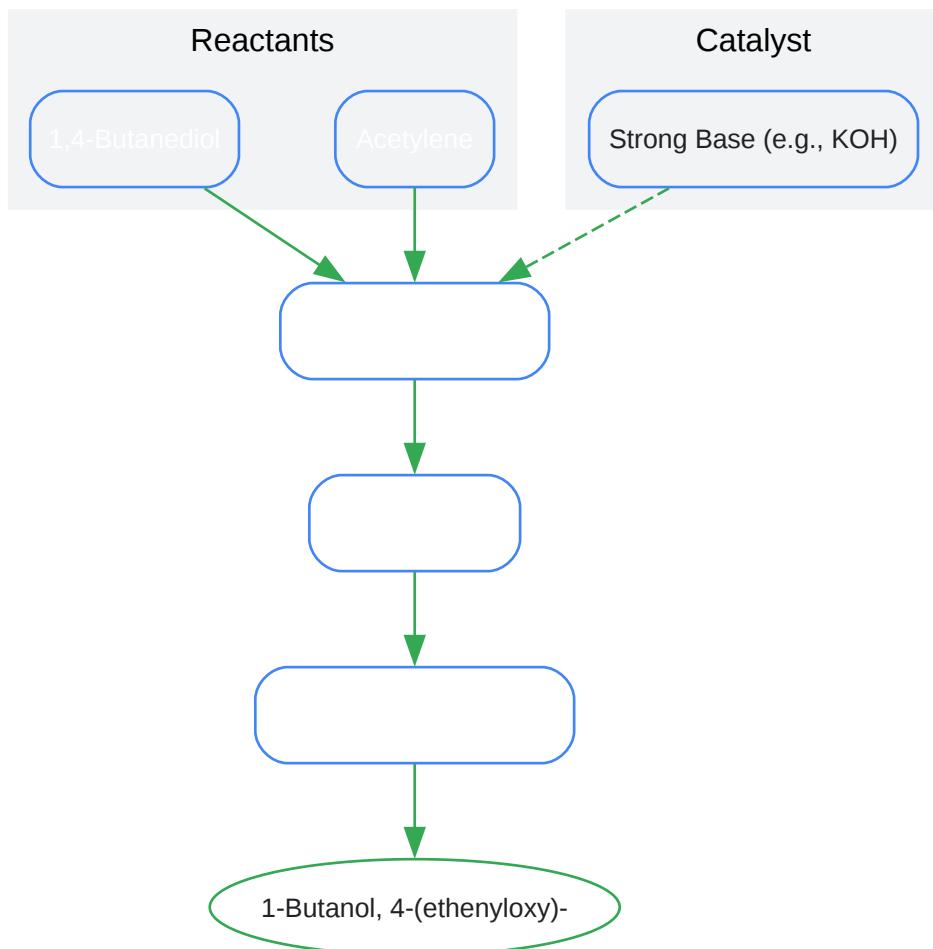
General Procedure:

- Catalyst Preparation: A strong base, such as potassium hydroxide or a superbase system like CsF-NaOH, is used as a catalyst.^[4] In the case of heterogeneous catalysis, potassium hydroxide can be supported on carriers like aluminum oxide or silica gel.^[4]
- Reaction Setup: 1,4-butanediol is charged into a suitable reactor.
- Vinylation Reaction: Acetylene gas is introduced into the reactor under pressure (e.g., 1.0–1.2 MPa) and at an elevated temperature (e.g., 138–140 °C).^[4] The reaction mixture is stirred to ensure efficient contact between the reactants and the catalyst.
- Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of 1,4-butanediol and the yield of the desired product. Upon completion, the catalyst is neutralized or removed by filtration.
- Purification: The crude product is purified by distillation under reduced pressure to isolate **1-Butanol, 4-(ethenyloxy)-** from unreacted starting materials and byproducts. A common byproduct is the divinylation product, 1,4-bis(vinyloxy)butane.^[4]


Spectroscopic Characterization

- ¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for confirming the structure of **1-Butanol, 4-(ethenyloxy)-**. Expected signals would include those for the vinyl protons, the methylene protons adjacent to the ether oxygen and the hydroxyl group, and the other methylene protons of the butyl chain.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
- FTIR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the C=C stretch of the vinyl group, and the C-O stretches of the ether and alcohol functionalities. While a detailed interpretation is beyond the scope of this guide, the PubChem database indicates the availability of FTIR and ¹H NMR spectra for this compound.^[1]

Visualizations


Chemical Structure of **1-Butanol, 4-(ethenyloxy)-**

Chemical Structure of 1-Butanol, 4-(ethenyloxy)-

[Click to download full resolution via product page](#)Caption: 2D structure of **1-Butanol, 4-(ethenyloxy)-**.

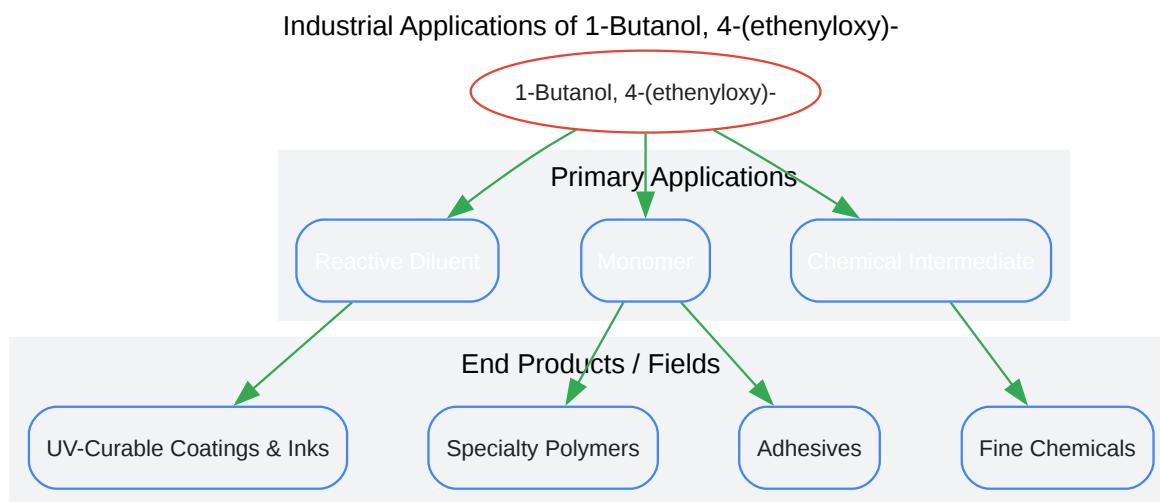
Synthesis Workflow

Synthesis Workflow of 1-Butanol, 4-(ethenyloxy)-

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-Butanol, 4-(ethenyloxy)-**.

Biological Activity and Signaling Pathways


Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for **1-Butanol, 4-(ethenyloxy)-**. Its primary applications are in the field of industrial polymer chemistry. General toxicological information for vinyl ethers suggests the potential for mild irritation to the eyes and respiratory tract, and effects on the central nervous system at high concentrations.

Applications

The dual functionality of **1-Butanol, 4-(ethenyoxy)-** makes it a versatile building block in chemical synthesis.

- **Reactive Diluent:** It is used as a reactive diluent in UV-curable coatings and inks, where it helps to reduce viscosity and participates in the polymerization process.
- **Monomer for Copolymers:** The vinyl ether group can undergo polymerization, while the hydroxyl group provides a site for further modification or cross-linking. This makes it a useful comonomer in the production of specialty polymers with tailored properties such as adhesion and flexibility.
- **Intermediate in Organic Synthesis:** The hydroxyl and vinyl ether groups can be selectively reacted to introduce new functionalities, making it a valuable intermediate in the synthesis of more complex molecules.

Logical Relationship of Applications

[Click to download full resolution via product page](#)

Caption: Relationship between **1-Butanol, 4-(ethenyoxy)-** and its industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Butanediol monovinyl ether | C6H12O2 | CID 87329 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybutylvinylether – Wikipedia [de.wikipedia.org]
- 3. 1,4-Butanediol vinyl ether | 17832-28-9 [chemicalbook.com]
- 4. 1,4-Butanediol vinyl ether synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. ["1-Butanol, 4-(ethenyloxy)-" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102261#1-butanol-4-ethenyloxy-chemical-properties-and-structure\]](https://www.benchchem.com/product/b102261#1-butanol-4-ethenyloxy-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com